1-Cyclohexyl-3-(2-fluorophenyl)urea
Overview
Description
1-Cyclohexyl-3-(2-fluorophenyl)urea is an organic compound with the molecular formula C13H17FN2O It is a member of the urea family, characterized by the presence of a urea functional group (NH-CO-NH) attached to a cyclohexyl and a 2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-(2-fluorophenyl)urea can be synthesized through the reaction of cyclohexylamine with 2-fluorophenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions. The reaction is exothermic and should be carried out at low temperatures to prevent decomposition of the isocyanate.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-(2-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The fluorine atom in the 2-fluorophenyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
- Oxidation products: Corresponding urea derivatives with oxidized functional groups.
- Reduction products: Amine derivatives.
- Substitution products: Substituted urea derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
1-Cyclohexyl-3-(2-fluorophenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various urea derivatives with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor. Urea derivatives are known to inhibit various enzymes, making them valuable in biochemical studies.
Medicine: Explored for its potential therapeutic applications. Urea derivatives have been studied for their anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals. Its derivatives are used in the formulation of herbicides and drugs.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Cyclohexyl-3-(2-fluorophenyl)urea can be compared with other similar compounds, such as:
1-Cyclohexyl-3-(4-fluorophenyl)urea: Similar structure but with the fluorine atom at the 4-position of the phenyl ring. This positional difference can affect the compound’s reactivity and biological activity.
1-Cyclohexyl-3-(2-chlorophenyl)urea: Contains a chlorine atom instead of fluorine. Chlorine’s larger size and different electronegativity can lead to variations in chemical and biological properties.
1-Cyclohexyl-3-(2-methylphenyl)urea: Substitution with a methyl group instead of fluorine. The methyl group is less electronegative and smaller, which can influence the compound’s interactions and stability.
Properties
IUPAC Name |
1-cyclohexyl-3-(2-fluorophenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLBTNGZKYESQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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